molecular formula C17H17ClFNOS B2418352 2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide CAS No. 2034231-58-6

2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Cat. No.: B2418352
CAS No.: 2034231-58-6
M. Wt: 337.84
InChI Key: AOLLYQLVXQIACW-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and thiophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

2-(2-Chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18H19ClFNOS
  • Molecular Weight : 351.9 g/mol
  • CAS Number : 1797317-58-8

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in biological systems. While detailed mechanisms specific to this compound are still under investigation, similar derivatives have shown activity against various biological targets, including enzymes and receptors involved in disease processes.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Thrombin Inhibition : Related compounds have been identified as potent thrombin inhibitors with Ki values ranging from 0.9 to 33.9 nM . This suggests that the compound may exhibit anticoagulant properties, potentially useful in managing thrombotic disorders.
  • Antimycobacterial Activity : Some derivatives have demonstrated significant activity against mycobacterial strains, indicating potential applications in treating infections such as tuberculosis . The minimum inhibitory concentrations (MICs) for related compounds were reported between 0.0039 and 0.6 µg/mL against resistant strains.
  • Immunomodulatory Effects : Preliminary studies suggest that the compound may influence immune responses by modulating pathways such as PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Thrombin InhibitionVarious analogsKi = 0.9 - 33.9 nM
AntimycobacterialIndole derivativesMIC = 0.0039 - 0.6 µg/mL
ImmunomodulationPeptidomimeticsRescue of immune cells at 100 nM

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate the importance of assessing absorption, distribution, metabolism, and excretion (ADME) properties. Toxicity profiles should also be evaluated to ensure safety in potential therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-13-5-3-6-14(19)12(13)11-16(21)20-17(8-1-2-9-17)15-7-4-10-22-15/h3-7,10H,1-2,8-9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLLYQLVXQIACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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